molecular formula C10H14N2O B2438750 N'-hydroxy-4-phenylbutanimidamide CAS No. 175532-14-6

N'-hydroxy-4-phenylbutanimidamide

Cat. No. B2438750
CAS RN: 175532-14-6
M. Wt: 178.235
InChI Key: FWWXQZGRILOAFP-UHFFFAOYSA-N
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Description

“N’-hydroxy-4-phenylbutanimidamide” is a chemical compound with the CAS Number: 175532-14-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is (1Z)-N’-hydroxy-4-phenylbutanimidamide .


Synthesis Analysis

While specific synthesis methods for “N’-hydroxy-4-phenylbutanimidamide” were not found in the search results, there are general methods to prepare N-hydroxy peptides on solid support . These methods can potentially be adapted for the synthesis of “N’-hydroxy-4-phenylbutanimidamide”.


Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-phenylbutanimidamide” is 1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“N’-hydroxy-4-phenylbutanimidamide” has a molecular weight of 178.23 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Enzymatic and Electrochemical Oxidation : A study conducted by Xu et al. (2001) explored the redox potential and electron-transfer kinetics of N-hydroxy compounds, including N'-hydroxy-4-phenylbutanimidamide derivatives. The research found that substituents with conjugative/pi-electron function significantly influenced the redox potential. This study highlights the potential applications of N'-hydroxy-4-phenylbutanimidamide in enzymatic and electrochemical processes (Xu et al., 2001).

  • Synthesis and Antimycobacterial Activities : Moreth et al. (2014) synthesized various hydroxyethylsulfonamides, including N'-hydroxy-4-phenylbutanimidamide derivatives. They investigated the antimycobacterial activities of these compounds, finding that certain derivatives showed activity against M. tuberculosis. This research suggests the potential use of N'-hydroxy-4-phenylbutanimidamide in the development of antimicrobial agents (Moreth et al., 2014).

  • Diastereoselective Induction in Chemical Synthesis : Takahashi et al. (1990) studied the diastereoselective induction of N'-hydroxy-4-phenylbutanimidamide derivatives in chemical synthesis. They found significant diastereoselectivities in the reaction products, suggesting the importance of N'-hydroxy-4-phenylbutanimidamide in stereocontrolled synthetic processes (Takahashi et al., 1990).

  • Physicochemical Compatibility in Medical Applications : Gersonde et al. (2016) investigated the physicochemical compatibility of propofol with various substances, including 4-hydroxybutyric acid, a derivative of N'-hydroxy-4-phenylbutanimidamide. This research is significant for understanding the interaction of N'-hydroxy derivatives in medical formulations, particularly in anesthesia and sedation (Gersonde et al., 2016).

  • Identification and Detection in Veterinary Medicine : Lehner et al. (2000) identified the major urinary metabolite of remifentanil, a derivative of N'-hydroxy-4-phenylbutanimidamide, in horses. This study is crucial for understanding the metabolism of related compounds in veterinary medicine and their potential abuse in racing horses (Lehner et al., 2000).

properties

IUPAC Name

N'-hydroxy-4-phenylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXQZGRILOAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-phenylbutanimidamide

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